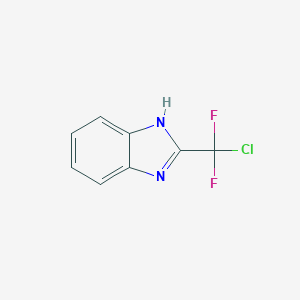

2-(Chlorodifluoromethyl)-1H-benzimidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[chloro(difluoro)methyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2N2/c9-8(10,11)7-12-5-3-1-2-4-6(5)13-7/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZHAPNWLKUEQQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C(F)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80397627 | |

| Record name | 2-[Chloro(difluoro)methyl]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14468-38-3 | |

| Record name | 2-[Chloro(difluoro)methyl]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies for 2 Chlorodifluoromethyl 1h Benzimidazole and Analogues

Precursor Synthesis and Building Block Strategies

The foundational step in synthesizing the target compound and its analogues is the creation of the benzimidazole (B57391) core structure. This is typically achieved through the cyclization of o-phenylenediamines with various carbon sources. Furthermore, the synthesis of key intermediates, such as halomethyl benzimidazoles, provides a versatile platform for introducing the desired fluorinated substituent.

Synthesis of Benzimidazole Core from o-Phenylenediamines

The reaction of o-phenylenediamines with single-carbon electrophiles is a cornerstone of benzimidazole synthesis. This approach allows for the formation of the five-membered imidazole (B134444) ring fused to the benzene (B151609) ring.

A widely employed and versatile method for constructing the benzimidazole skeleton involves the condensation of o-phenylenediamines with aldehydes or carboxylic acid derivatives. The reaction with aldehydes, often carried out in the presence of an oxidizing agent, leads to the formation of 2-substituted benzimidazoles. organic-chemistry.orgnih.gov Various catalysts, including supported gold nanoparticles, have been shown to promote this transformation efficiently under mild conditions. nih.govnih.gov For instance, Au/TiO2 has been demonstrated to be an effective catalyst for the reaction between o-phenylenediamine (B120857) and various aldehydes. nih.gov

Similarly, the condensation with carboxylic acids or their derivatives, such as esters and acid chlorides, provides another reliable route to the benzimidazole core. researchgate.net This reaction, known as the Phillips cyclocondensation, typically requires elevated temperatures or acidic conditions to facilitate the cyclization and dehydration steps. asianpubs.org For example, reacting o-phenylenediamine with chloroacetic acid in the presence of hydrochloric acid yields 2-(chloromethyl)-1H-benzimidazole, a key intermediate. acs.org

| Reactants | Reagents/Catalysts | Conditions | Product | Reference |

| o-Phenylenediamine, Aldehyde | Supported Gold Nanoparticles (e.g., Au/TiO2) | Ambient Temperature | 2-Substituted Benzimidazole | nih.gov |

| o-Phenylenediamine, Carboxylic Acid | Acidic Medium (e.g., HCl) | Elevated Temperature | 2-Substituted Benzimidazole | asianpubs.org |

| o-Phenylenediamine, Chloroacetic Acid | 5 N HCl | Reflux | 2-(Chloromethyl)-1H-benzimidazole | acs.org |

To enhance reaction rates, improve yields, and promote greener synthetic protocols, microwave-assisted synthesis has emerged as a powerful tool for benzimidazole core formation. asianpubs.orgmdpi.comtandfonline.comtandfonline.com Microwave irradiation can significantly reduce reaction times compared to conventional heating methods for the condensation of o-phenylenediamines with both aldehydes and carboxylic acids. asianpubs.orgmdpi.comtandfonline.com For instance, the synthesis of 1,2-disubstituted benzimidazoles from N-phenyl-o-phenylenediamine and benzaldehyde (B42025) can be achieved in minutes with high yields under microwave irradiation, a significant improvement over the hours required with conventional heating. mdpi.com The use of catalysts like erbium(III) triflate (Er(OTf)3) can further enhance the efficiency of these microwave-promoted reactions. mdpi.com

| Reactants | Reagents/Catalysts | Conditions | Reaction Time | Yield | Reference |

| N-phenyl-o-phenylenediamine, Benzaldehyde | Er(OTf)3 (1% mol) | Microwave Irradiation | 5 min | >96% | mdpi.com |

| o-Phenylenediamine, Carboxylic Acid | Acidic Medium | Microwave Irradiation | Shorter than conventional | High (80-95%) | asianpubs.org |

| o-Phenylenediamine, Aldehyde | Sodium Hypophosphite | Microwave Irradiation | Short | Good (70-80%) | tandfonline.com |

In the pursuit of more sustainable and cost-effective synthetic routes, catalyst-free and transition-metal-free methods for benzimidazole synthesis have been developed. These approaches often utilize environmentally benign solvents or reagents to drive the cyclization. For instance, the reaction of o-phenylenediamines with d-glucose (B1605176) in water provides a metal-free pathway to benzimidazoles, where glucose acts as a biorenewable C1 synthon. acs.org Another approach involves the base-mediated intramolecular N-arylation of N-(2-iodoaryl)benzamidines in water, which proceeds without the need for a transition-metal catalyst to yield benzimidazole derivatives. mdpi.com

Synthesis of Halomethyl Benzimidazole Intermediates (e.g., 2-(Chloromethyl)-1H-benzimidazole)

The synthesis of 2-(chloromethyl)-1H-benzimidazole is a critical step as it provides a reactive handle for further functionalization, including the introduction of the chlorodifluoromethyl group. A common and effective method for its preparation is the reaction of o-phenylenediamine with chloroacetic acid. acs.org This condensation is typically carried out in an acidic medium, such as 4-5 N hydrochloric acid, under reflux conditions. acs.orgresearchgate.net The acidic environment facilitates the cyclization and dehydration, leading to the formation of the desired 2-(chloromethyl)-1H-benzimidazole. This intermediate is a versatile building block for the synthesis of a wide array of benzimidazole derivatives. ijpsjournal.comnih.govtandfonline.com

Introduction of the Chlorodifluoromethyl Group

The introduction of the chlorodifluoromethyl (CF2Cl) group is a key transformation in the synthesis of the target compound. While direct methods for this specific transformation are not extensively detailed in the provided context, analogous strategies for introducing other fluorinated groups onto the benzimidazole scaffold offer valuable insights.

Generally, the introduction of fluorinated moieties can be achieved through various fluorinating agents or by incorporating building blocks already containing the desired group. Given the structure of 2-(chlorodifluoromethyl)-1H-benzimidazole, a plausible synthetic route would involve the reaction of a suitable benzimidazole precursor with a reagent capable of delivering the CF2Cl unit.

One potential strategy could involve the conversion of a 2-(hydroxymethyl) or 2-(trichloromethyl) benzimidazole intermediate. For instance, treatment of a 2-(hydroxymethyl) derivative with a chlorofluorinating agent could yield the desired product. Alternatively, a 2-(trichloromethyl) benzimidazole could potentially undergo a halogen exchange reaction to replace two chlorine atoms with fluorine.

Another approach involves the use of reagents that can generate a chlorodifluoromethyl radical or anion, which could then react with an appropriately functionalized benzimidazole. For example, radical difluoromethylation strategies using reagents like CF2HCO2H have been employed to introduce the CF2H group into benzimidazoles. beilstein-journals.org A similar strategy with a CF2Cl source could be envisioned.

Difluoromethylation and Trifluoromethylation Strategies

The introduction of difluoromethyl (CF2H) and trifluoromethyl (CF3) groups into heterocyclic compounds is a well-established strategy to enhance their pharmacological properties. The chlorodifluoromethyl (CF2Cl) group serves as a valuable synthetic precursor, as the C-Cl bond provides a handle for further chemical transformations, allowing for rapid diversification of the molecular scaffold. nih.govnih.gov Methodologies for incorporating these groups can be classified by the nature of the fluorinating reagent: electrophilic, nucleophilic, or radical.

Electrophilic difluoromethylation involves the use of a reagent that delivers a "CF2H+" equivalent to a nucleophilic substrate. While direct electrophilic difluoromethylation is challenging, the related chlorodifluoromethylation can be achieved through radical pathways that involve an electrophilic radical species. nih.gov The chlorodifluoromethyl radical (•CF2Cl) exhibits electrophilic character, in contrast to the nucleophilic difluoromethyl radical (•CF2H), making it suitable for reacting with electron-rich aromatic and heteroaromatic systems. nih.gov This approach effectively provides a route to difluoromethylated compounds that are otherwise difficult to access. nih.gov

Nucleophilic strategies for introducing fluorinated groups are common, but the generation and use of a chlorodifluoromethyl anion (CF2Cl⁻) can be complex. Sodium chlorodifluoroacetate (CF2ClCO2Na) is an inexpensive and widely used reagent that serves as a precursor for difluorocarbene (:CF2). nih.govresearchgate.netacs.org The mechanism does not involve a direct nucleophilic attack by a CF2Cl⁻ anion. Instead, under thermal conditions (typically around 95°C in a solvent like DMF), sodium chlorodifluoroacetate undergoes decarboxylation. nih.govwikipedia.org This process generates difluorocarbene, which is a highly reactive intermediate. researchgate.netacs.org

The proposed pathway begins with the decarboxylation of the salt to form a chlorodifluoromethyl carbanion (ClF2C⁻), which then rapidly eliminates a chloride ion to yield difluorocarbene (:CF2). wikipedia.org Alternatively, the concerted decomposition of the salt can produce difluorocarbene, sodium chloride, and carbon dioxide. wikipedia.org This highly electrophilic difluorocarbene can then be trapped by various nucleophiles, including the nitrogen atom of the benzimidazole ring, to achieve N-difluoromethylation. nih.govresearchgate.net

Table 1: Difluoromethylation using Sodium Chlorodifluoroacetate

| Nucleophile Type | Reaction Conditions | Product Type | Reference |

|---|---|---|---|

| Aromatic and Heteroaromatic Thiols | K₂CO₃, 95°C | S-difluoromethylated products | nih.govacs.org |

| Heterocyclic Nitrogen Compounds | K₂CO₃, 95°C | N-difluoromethylated products | nih.govresearchgate.net |

| Phenylselenol | K₂CO₃, 95°C | Se-difluoromethylated product | nih.gov |

| 2-Hydroxychalcones | Facile conditions | Aryl difluoromethyl ethers | researchgate.net |

A robust and operationally simple method for the chlorodifluoromethylation of heteroarenes utilizes chlorodifluoroacetic anhydride (B1165640) under mild photochemical conditions. nih.govnih.gov This protocol generates the electrophilic chlorodifluoromethyl radical (•CF2Cl), which is a valuable synthetic tool for preparing electron-rich difluoromethylated heteroarenes. nih.gov The reaction is typically mediated by a photocatalyst, such as Ru(bpy)3Cl2, under visible light irradiation. nih.gov This method demonstrates high functional group compatibility and regioselectivity. nih.gov The introduction of the CF2Cl group via this radical approach allows for subsequent modifications, showcasing its utility as a versatile synthetic handle. nih.govnih.gov

Selective Functionalization at the C-2 Position

The C-2 position of the benzimidazole scaffold is the most common site for functionalization, as it is situated between two electron-withdrawing nitrogen atoms, making the C2-H bond relatively acidic and susceptible to substitution. tcichemicals.com Transition-metal catalysis, particularly with rhodium and nickel, has emerged as a powerful tool for the direct C-H alkylation of C-2 unsubstituted benzimidazoles with alkenes. nih.gov These methods proceed with high atom economy and allow for the introduction of a wide range of substituents. For instance, Rh(I) catalytic systems have been developed for the selective branched C–H alkylation of benzimidazoles with Michael acceptors. nih.gov This direct functionalization provides rapid access to complex derivatives from simple precursors. tcichemicals.com

Synthesis of Derivatized 2-(Chlorodifluoromethyl)-1H-benzimidazoles

Once the this compound core is synthesized, further diversification can be readily achieved. The most common derivatization involves substitution at one of the nitrogen atoms of the imidazole ring.

N-Alkylation and N-Substitution Reactions

N-alkylation of the benzimidazole ring is a common strategy to modify the molecule's physicochemical properties. nih.gov This reaction typically proceeds by treating the parent benzimidazole with an alkylating agent, such as an alkyl halide, in the presence of a base. rsc.orgresearchgate.net The choice of base (e.g., potassium carbonate, sodium hydride) and solvent (e.g., DMF, acetone) can influence the reaction's efficiency. rsc.orgresearchgate.net Phase-transfer catalysts are also sometimes employed to facilitate the reaction. Both conventional heating and microwave-assisted methods have been successfully used, with microwave irradiation often leading to higher yields and shorter reaction times. rsc.org

Table 2: Examples of N-Alkylation Reactions on Benzimidazole Scaffolds

| Benzimidazole Substrate | Alkylating Agent | Base/Catalyst | Solvent | Method | Reference |

|---|---|---|---|---|---|

| 2-Chloromethyl-1H-benzimidazole | p-Toluidine | K₂CO₃, KI | DMF | Reflux, 13 hrs | researchgate.net |

| 2-Chloromethyl-1H-benzimidazole | 3-Chloro-4-fluoroaniline | K₂CO₃, KI | DMF | Reflux, 17 hrs | researchgate.net |

| 6-substituted 1H-benzimidazole | Substituted halides | K₂CO₃ | N/A | Microwave-assisted | rsc.org |

| 5,6-Dimethylbenzimidazole | (Benzyloxy)methyl chloride (BOM-Cl) | NaH | DMF | 0°C to RT | nih.gov |

| 2-Substituted benzimidazoles | C3–C10 alkyl bromides | KOH (30% aq.), Tetrabutylammonium hydrogen sulfate | N/A | N/A |

Diversification via Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, offering extensive possibilities for diversifying the this compound core, particularly when pre-functionalized with a halogen.

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with a halide or triflate. mdpi.com This reaction has been successfully applied to various chloro-heterocycles, including medicinally active compounds, often under mild, aqueous conditions. nih.govrsc.org For instance, a general method for Suzuki-Miyaura coupling at 37 °C in aqueous media has been developed, demonstrating wide applicability for derivatizing (hetero)aryl halides. nih.gov This suggests that a halogenated derivative of this compound could be readily coupled with a wide range of boronic acids to introduce new aryl or alkyl substituents onto the benzene ring. The reaction is also amenable to microwave heating, which can accelerate the process, particularly for less reactive substrates. nih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orgjk-sci.com This reaction has become a cornerstone of medicinal chemistry for its broad substrate scope and functional group tolerance, largely replacing harsher traditional methods. wikipedia.org The mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to form the C-N bond. jk-sci.com The choice of ligand is crucial, with bulky, electron-rich phosphine (B1218219) ligands like XPhos enabling the efficient coupling of even challenging aryl chlorides. tcichemicals.com This methodology would allow for the introduction of a wide array of primary and secondary amines onto a halogenated this compound, creating diverse libraries of amine-based derivatives.

| Cross-Coupling Reaction | Catalyst System (Example) | Coupling Partners | Key Features |

| Suzuki-Miyaura | Pd catalyst / SSphos ligand nih.gov | Aryl/heteroaryl halide + Aryl/vinyl boronic acid | Forms C-C bonds; tolerant of various functional groups; can be performed in aqueous media. mdpi.comnih.govrsc.org |

| Buchwald-Hartwig | Pd(dba)2 / XPhos ligand tcichemicals.com | Aryl/heteroaryl halide + Primary/secondary amine | Forms C-N bonds; wide substrate scope; replaces harsher classical methods. wikipedia.orgjk-sci.comtcichemicals.com |

Synthesis of Thio- and Amine-Based Derivatives

The introduction of sulfur (thio) and nitrogen (amine) functionalities onto the benzimidazole scaffold can be achieved through various synthetic routes, often starting from activated precursors like 2-chloromethyl-1H-benzimidazole, a close analogue.

Thio-based derivatives are commonly synthesized via nucleophilic substitution reactions. For example, 2-mercaptobenzimidazole (B194830) (also known as 1H-benzo[d]imidazole-2(3H)-thione) serves as a versatile precursor. nih.gov It can be reacted with various electrophiles, such as alkyl halides (e.g., ethyl bromoacetate) or dialkylcarbamoyl chlorides, in the presence of a base like potassium carbonate, to yield a range of S-substituted derivatives. nih.govumich.edu The reaction of 2-mercaptobenzimidazole with methyl chloroformate produces 2-thiocarbomethoxybenzimidazole. umich.edu Similarly, reacting 2-chloromethylbenzimidazole with dithiocarbamates or pyrimidine-2-thiones provides access to substituted 2-thiomethylbenzimidazoles. researchgate.net

Amine-based derivatives can be synthesized using several methods. The Buchwald-Hartwig amination, as discussed previously, is a premier method for attaching amines to the halogenated benzene ring of the benzimidazole core. wikipedia.org Alternatively, direct substitution reactions on a suitable precursor are effective. A library of amine derivatives has been synthesized by reacting 2-chloromethyl-1H-benzimidazole with various primary and secondary amines, including aromatic and heterocyclic amines. researchgate.netijpsjournal.comresearchgate.net These reactions are typically performed in a polar aprotic solvent like DMF, often with a base such as K2CO3 to facilitate the reaction. ijpsjournal.com

| Derivative Type | Starting Material | Reagent(s) | Product |

| Thioether | 1H-Benzo[d]imidazole-2(3H)-thione nih.gov | Ethyl bromoacetate (B1195939) / K2CO3 | Ethyl 2-(1H-benzo[d]imidazol-2-ylthio)acetate nih.gov |

| Thiocarbamate | 2-Mercaptobenzimidazole umich.edu | Dialkylcarbamoyl chloride / Base | 2-Thio(dialkyl)carboxamide benzimidazole umich.edu |

| Amine | 2-Chloromethyl-1H-benzimidazole ijpsjournal.com | Aromatic amines / K2CO3, DMF | N-Aryl-(1H-benzimidazol-2-yl)methanamine ijpsjournal.com |

Green Chemistry Principles and Sustainable Synthetic Routes

Adherence to green chemistry principles is increasingly important in chemical synthesis. For benzimidazoles, this involves developing routes that utilize environmentally benign solvents, employ recyclable catalysts, and improve energy efficiency.

Utilization of Aqueous Media and Solvent-Free Conditions

The development of synthetic methods that reduce or eliminate the use of volatile organic solvents is a core tenet of green chemistry.

Aqueous Media: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The synthesis of benzimidazoles has been successfully achieved in high-temperature water. rsc.org For example, reacting o-phenylenediamine with benzoic acid in water at elevated temperatures can produce 2-phenylbenzimidazole (B57529) in yields up to 90%. rsc.org Another method describes a transition-metal-free intramolecular cyclization of N-(2-iodoaryl)benzamidines in water with K2CO3 to form benzimidazoles in moderate to high yields. mdpi.com This approach is notable for not requiring any additional catalyst, making it highly valuable from both environmental and economic standpoints. mdpi.comchemmethod.com

Solvent-Free Conditions: Performing reactions without a solvent minimizes waste and simplifies product purification. An efficient one-pot, solvent-free synthesis of benzimidazole derivatives has been reported where o-phenylenediamine and an organic acid or aldehyde are ground together and heated, with the product being purified by a simple water wash. umich.edu This method boasts operational simplicity and excellent atom economy. umich.edu Metal-organic frameworks like MIL-53(Fe) have also been used as heterogeneous catalysts for the synthesis of 2-aryl-1H-benzimidazoles under solvent-free conditions. chemmethod.com

Recyclable Catalytic Systems

The use of heterogeneous catalysts that can be easily separated from the reaction mixture and reused is a key strategy for sustainable synthesis. Several recyclable catalytic systems have been developed for benzimidazole synthesis.

Metal-Organic Frameworks (MOFs): MIL-53(Fe) has been shown to be a highly efficient and reusable heterogeneous catalyst for condensing o-phenylenediamines with aldehydes under solvent-free conditions. The catalyst can be recovered by simple filtration and reused for at least five consecutive runs without a significant loss of activity. chemmethod.com

Supported Metal Catalysts: An Fe/MgO heterogeneous catalyst has been used for the synthesis of benzimidazoles at room temperature. This catalyst is easily recoverable and can be reused multiple times without a decrease in its catalytic activity. researchgate.net Similarly, a copper-doped carbon nitride catalyst has been developed for synthesizing 2-trifluoromethyl substituted benzimidazoles; this heterogeneous catalyst can also be recycled. google.com

Engineered Nanomaterials: Engineered MgO@DFNS (dendritic fibrous nanosilica) has been employed as a recyclable heterogeneous catalyst for the one-pot synthesis of 2-substituted benzimidazole derivatives. The catalyst was shown to be recyclable for up to six cycles without noticeable changes in its morphology or activity. rsc.org

Energy-Efficient Synthesis (e.g., Microwave Irradiation)

Microwave-assisted synthesis is a prominent energy-efficient technique that can dramatically reduce reaction times, increase yields, and lead to cleaner reactions compared to conventional heating methods. arkat-usa.org The first microwave-assisted synthesis of benzimidazoles was reported in 1995, and since then, the technique has been widely adopted. dergipark.org.tr

Numerous protocols utilize microwave irradiation for the synthesis of benzimidazole derivatives. For example, the condensation of o-phenylenediamine with aldehydes or carboxylic acids can be accelerated using microwave heating, often under solvent-free conditions or on solid supports like zeolite or montmorillonite (B579905) K10. dergipark.org.trmdpi.com The synthesis of 2-chloromethyl-1H-benzimidazole derivatives with various amines has been successfully performed in a microwave oven, reducing reaction times from hours to just a few minutes. ijpsjournal.com This rapid, one-pot synthesis method is highly efficient and aligns with the principles of green chemistry by minimizing energy consumption. dergipark.org.trrasayanjournal.co.in

| Green Chemistry Approach | Methodology | Example | Advantages |

| Aqueous Media | Reaction in high-temperature water rsc.org | o-phenylenediamine + benzoic acid → 2-phenylbenzimidazole | Environmentally benign solvent, high yields. rsc.org |

| Solvent-Free | Grinding reactants and heating umich.edu | o-phenylenediamine + aldehyde → 2-substituted benzimidazole | Reduced waste, simple procedure, high atom economy. umich.edu |

| Recyclable Catalyst | Heterogeneous catalysis chemmethod.com | MIL-53(Fe) catalyzed condensation | Easy catalyst separation and reuse, reduced cost. chemmethod.com |

| Energy Efficiency | Microwave-assisted synthesis ijpsjournal.com | 2-chloromethyl-1H-benzimidazole + amine → N-substituted derivative | Drastically reduced reaction times, higher yields, lower energy use. ijpsjournal.comarkat-usa.org |

Atom Economy Considerations

A comprehensive analysis of the atom economy for the synthesis of this compound is currently challenging due to a lack of specific published research detailing the yields and comparative process efficiencies for this particular compound. Atom economy is a critical metric in green chemistry, quantifying the efficiency of a chemical reaction by measuring the proportion of reactant atoms that are incorporated into the desired product. The idealized goal is 100% atom economy, signifying that all atoms from the reactants are found in the final product, with no atoms wasted as byproducts.

The primary theoretical route for the synthesis of this compound is the Phillips condensation reaction. This method involves the condensation of o-phenylenediamine with chlorodifluoroacetic acid. The reaction proceeds with the elimination of two molecules of water.

The balanced chemical equation for this reaction is:

C₆H₄(NH₂)₂ + CClF₂COOH → C₈H₅ClF₂N₂ + 2H₂O

To calculate the theoretical maximum atom economy for this synthesis, the molecular weights of the reactants and the desired product are considered:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| o-Phenylenediamine | C₆H₈N₂ | 108.14 |

| Chlorodifluoroacetic acid | C₂HClF₂O₂ | 130.48 |

| This compound | C₈H₅ClF₂N₂ | 202.59 |

| Water | H₂O | 18.02 |

The atom economy is calculated using the formula:

Atom Economy = (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%

For the synthesis of this compound via the Phillips condensation:

Atom Economy = (202.59 / (108.14 + 130.48)) x 100% ≈ 84.9%

This calculation represents the theoretical maximum efficiency, assuming a 100% yield and no side reactions. In practice, the actual atom economy, often referred to as the reaction yield, is typically lower due to factors such as incomplete reactions, the formation of byproducts, and losses during product isolation and purification.

A comprehensive assessment of the atom economy would necessitate comparative data from various synthetic strategies. For instance, alternative routes could involve different activating agents for the carboxylic acid or the use of chlorodifluoroacetyl chloride. Each variation would present a unique atom economy profile. For example, the use of an activating agent would add to the total mass of reactants, thereby lowering the theoretical atom economy unless the agent is used in catalytic amounts and is recyclable.

In-depth Spectroscopic Analysis of this compound Remains Elusive

A comprehensive review of available scientific literature and chemical databases reveals a significant gap in the experimental spectroscopic data for the compound this compound. Despite its potential relevance in medicinal and materials chemistry, detailed research findings on its nuclear magnetic resonance (NMR) and vibrational spectra are not publicly accessible.

As a result, a thorough and scientifically accurate article detailing the advanced spectroscopic and structural elucidation of this specific compound, as outlined by the user's request, cannot be generated at this time. The required experimental data for ¹H NMR, ¹³C NMR, two-dimensional NMR techniques, Fourier Transform Infrared (FT-IR), and Raman spectroscopy are not available in the public domain.

General spectroscopic characteristics of the benzimidazole scaffold are well-documented. For instance, the ¹H NMR spectra of benzimidazole derivatives typically show characteristic signals for the aromatic protons on the benzene ring, as well as a signal for the N-H proton of the imidazole ring. The chemical shifts of these protons are influenced by the nature and position of substituents. Similarly, ¹³C NMR spectra provide information about the carbon framework of the molecule.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for unambiguously assigning proton and carbon signals and for elucidating the connectivity of atoms within a molecule.

However, without specific experimental data for this compound, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and detail. The presence of the chlorodifluoromethyl group at the 2-position of the benzimidazole ring is expected to have a significant influence on the spectroscopic properties of the molecule, making it impossible to extrapolate accurate data from other benzimidazole derivatives.

Further experimental research is required to isolate or synthesize this compound and characterize it using modern spectroscopic techniques. The publication of such research would be necessary to provide the detailed analysis requested.

Advanced Spectroscopic and Structural Elucidation of 2 Chlorodifluoromethyl 1h Benzimidazole

Mass Spectrometry

Mass spectrometry provides critical information regarding the molecular weight and fragmentation pathways of a compound, confirming its elemental composition and offering insights into its structural integrity.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a soft ionization technique that allows for the precise determination of the molecular mass of a compound, typically by observing the protonated molecule [M+H]⁺ or other adducts. nih.gov For 2-(Chlorodifluoromethyl)-1H-benzimidazole (C₈H₅ClF₂N₂), the theoretical exact mass of the neutral molecule is 202.0164 g/mol . In HRESIMS analysis under positive ion mode, the most prominent ion observed would be the protonated species [M+H]⁺ with a calculated m/z of 203.0242.

The high-resolution capabilities of this technique enable the confirmation of the elemental formula with a high degree of confidence, distinguishing it from other potential compounds with the same nominal mass. Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ precursor ion would likely reveal characteristic fragmentation patterns. Unlike some benzimidazole (B57391) complexes that may eliminate a metal hydride nih.gov, the fragmentation of the protonated molecule is expected to involve the cleavage of the C-C bond between the imidazole (B134444) ring and the chlorodifluoromethyl group.

Table 1: Predicted HRESIMS Data for this compound

| Ion Species | Calculated m/z | Description |

|---|---|---|

| [C₈H₅ClF₂N₂] | 202.0164 | Neutral Molecule (Exact Mass) |

| [C₈H₆ClF₂N₂]⁺ | 203.0242 | Protonated Molecule [M+H]⁺ |

| [C₈H₅N₂]⁺ | 117.0453 | Fragment from loss of ·CClF₂ |

Gas Chromatography-Mass Spectrometry (GC-MS) typically employs electron ionization (EI), a higher-energy technique that results in more extensive fragmentation compared to ESI. The resulting mass spectrum provides a distinct "fingerprint" for the molecule. The fragmentation of benzimidazole derivatives under EI conditions often involves cleavage of the imidazole ring and elimination of substituents. researchgate.net

For this compound, the molecular ion peak [M]⁺ at m/z 202 would be observed. Key fragmentation pathways would include the loss of a chlorine atom (Cl·) to yield a fragment at m/z 167, and the loss of the entire chlorodifluoromethyl radical (·CClF₂) to produce the stable benzimidazolyl cation at m/z 117. Further fragmentation of the benzimidazole ring system, such as the elimination of a neutral HCN molecule, is also a characteristic pathway for these types of compounds. researchgate.net

Table 2: Predicted Major Fragments in the EI Mass Spectrum

| m/z | Proposed Fragment Ion | Description |

|---|---|---|

| 202 | [C₈H₅ClF₂N₂]⁺˙ | Molecular Ion [M]⁺˙ |

| 167 | [C₈H₅F₂N₂]⁺ | [M - Cl]⁺ |

| 117 | [C₇H₅N₂]⁺ | [M - CClF₂]⁺ |

Electronic Absorption Spectroscopy (UV/Vis)

UV/Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π → π* transitions characteristic of the conjugated benzimidazole ring system. The parent 1H-benzimidazole molecule exhibits strong absorption bands in the ultraviolet region. researchgate.net The specific wavelengths of maximum absorbance (λ_max) are sensitive to both the solvent environment and the nature of the substituents on the benzimidazole core. mdpi.com

For this compound, the electron-withdrawing nature of the halogenated substituent may cause a shift in the absorption maxima compared to the unsubstituted parent compound. Theoretical studies on related molecules, such as benznidazole, show that electronic transitions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) govern the absorption spectra. researchgate.net It is anticipated that the compound would display two primary absorption bands, similar to other benzimidazole derivatives, likely in the range of 240-250 nm and 270-290 nm. researchgate.netijprajournal.com The precise λ_max values and molar absorptivity would be determined experimentally in a specific solvent.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on bond lengths, bond angles, and intermolecular interactions.

While specific crystal structure data for this compound is not available, analysis of closely related structures, such as 2-chloromethyl-1H-benzimidazole hydrochloride nih.gov and 2-trifluoromethyl-1H-benzimidazole nih.govresearchgate.net, provides a strong basis for predicting its crystallographic parameters. These analogous compounds crystallize in common space groups, indicating a high likelihood that this compound would adopt a similar crystalline form, likely in a monoclinic or orthorhombic system.

The analysis would reveal the exact bond lengths and angles, confirming the geometry of the benzimidazole core and the tetrahedral arrangement of the chlorodifluoromethyl group. The planarity of the benzimidazole ring system is a key feature that would be quantified by these measurements. researchgate.net

Table 3: Crystallographic Data for Structurally Similar Benzimidazole Derivatives

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

|---|---|---|---|---|---|---|---|

| 2-chloromethyl-1H-benzimidazole HCl nih.gov | C₈H₈Cl₂N₂ | Monoclinic | P2₁/c | 7.1982 | 9.4513 | 14.0485 | 102.440 |

The supramolecular architecture of crystalline benzimidazoles is primarily dictated by a network of intermolecular interactions. The most significant of these is the hydrogen bond formed between the N-H group of one molecule and the imine nitrogen atom (N) of a neighboring molecule. researchgate.net This N-H···N interaction typically leads to the formation of infinite chains or centrosymmetric dimers, which are fundamental motifs in the crystal packing of these compounds. nih.govresearchgate.net

Computational and Theoretical Investigations of 2 Chlorodifluoromethyl 1h Benzimidazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the study of molecular structures and properties with high accuracy. For complex heterocyclic systems like benzimidazole (B57391) derivatives, these methods are invaluable for elucidating electronic structure and predicting chemical behavior.

Basis Set Selection and Methodological Approaches (e.g., B3LYP, 6-31G(d))The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A popular and effective combination for organic molecules, including benzimidazole derivatives, is the B3LYP functional with the 6-31G(d) or more extensive basis sets like 6-311++G(d,p).researchgate.netnih.govnih.govThe B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that combines Hartree-Fock theory with DFT, providing robust results for a wide range of chemical systems.biointerfaceresearch.com

The 6-31G(d) basis set is a Pople-style split-valence basis set that includes polarization functions (d-functions) on heavy atoms, which are crucial for accurately describing the geometry and electronic properties of molecules with heteroatoms. mdpi.com This level of theory has been successfully used to calculate the optimized geometry, harmonic vibrational frequencies, and electronic properties of various substituted benzimidazoles, showing good agreement with experimental results where available. nih.govmdpi.com

Molecular Orbital Theory and Frontier Molecular Orbitals (FMO) Analysis

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. A key aspect of this theory is the analysis of Frontier Molecular Orbitals (FMOs), which provides critical insights into the chemical reactivity and electronic transitions of a compound.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and GapsThe Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of a molecule's chemical stability and reactivity.researchgate.net

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that a molecule is more reactive. researchgate.net DFT calculations are commonly used to compute the energies of these orbitals. For instance, in studies of related benzimidazoles, the HOMO-LUMO gap has been calculated to understand charge transfer processes within the molecule. researchgate.netmdpi.com

Illustrative FMO Data for a Benzimidazole Analogue While specific data for 2-(Chlorodifluoromethyl)-1H-benzimidazole is not available, the following table for a related compound, N-Butyl-1H-benzimidazole, illustrates the typical output of such calculations. nih.gov

| Parameter | Energy (eV) |

| HOMO | -6.11 |

| LUMO | -0.63 |

| Energy Gap (ΔE) | 5.48 |

This data is for N-Butyl-1H-benzimidazole and serves as an example of FMO analysis. nih.gov

Computational Prediction of Spectroscopic Parameters and Vibrational Frequencies

Computational methods, particularly DFT, are highly effective in predicting spectroscopic properties, which can aid in the interpretation of experimental spectra such as Fourier-transform infrared (FT-IR) and Raman.

Theoretical calculations can produce harmonic vibrational frequencies that correspond to the fundamental modes of molecular vibration. researchgate.net These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and incomplete treatment of electron correlation. To achieve better agreement with experimental data, the computed frequencies are typically scaled by an empirical scaling factor. nih.gov

The analysis of these vibrational modes allows for a detailed assignment of the peaks observed in experimental IR and Raman spectra. mdpi.com For instance, characteristic stretching and bending vibrations of C-H, N-H, C=N, and C-C bonds within the benzimidazole core can be identified and assigned. researchgate.net This detailed assignment is crucial for the structural characterization of new compounds.

Example of Calculated Vibrational Frequencies for a Benzimidazole Derivative The following table provides a sample of calculated vibrational frequencies and their assignments for 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic acid, demonstrating the type of information obtained from these calculations.

| Mode No. | Assignment | Calculated Frequency (cm⁻¹) |

| 86 | C-H Stretching | 3123 |

| 80 | C-H Stretching | 3055 |

| 76 | C-H Stretching | 2927 |

| - | C=O Stretching | 1776 |

| - | O-H Stretching | 3619 |

This data is for 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic acid and serves as an example of vibrational frequency analysis. mdpi.com

Theoretical Assignment of Electronic Transitions (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method used to predict the electronic absorption spectra of molecules. This analysis helps in understanding the electronic transitions between molecular orbitals.

For this compound, a TD-DFT calculation would typically yield data on:

Excitation Energies: The energy required to promote an electron from a lower-energy occupied orbital to a higher-energy unoccupied orbital.

Oscillator Strengths: A measure of the intensity of each electronic transition.

Wavelengths (λmax): The predicted wavelengths at which the molecule absorbs light, corresponding to the excitation energies.

Major Orbital Contributions: Identification of the specific molecular orbitals (e.g., HOMO, LUMO) involved in the most significant electronic transitions.

While studies on related compounds like 2-chloromethyl-1H-benzimidazole hydrochloride have utilized TD-DFT to assign their electronic transitions, specific values for this compound are not available. nih.gov

Table 1: Hypothetical TD-DFT Data for this compound (Note: This table is illustrative and not based on published experimental or theoretical data for the specific compound.)

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| Data not available | Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available | Data not available |

Computational Analysis of Chemical Reactivity Descriptors

Conceptual DFT provides a framework for quantifying the chemical reactivity of a molecule through various descriptors. These are calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For other benzimidazole derivatives, these descriptors have been used to predict their reactivity. nih.gov

Key reactivity descriptors include:

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electronegativity (χ): The power of an atom to attract electrons to itself.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Fukui Function: Identifies the regions within a molecule that are most susceptible to nucleophilic or electrophilic attack.

Without specific HOMO-LUMO energy values for this compound from DFT calculations, these reactivity parameters cannot be determined.

Table 2: Chemical Reactivity Descriptors (Note: This table is for illustrative purposes; no specific data is available for this compound.)

| Descriptor | Formula | Calculated Value |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Data not available |

| Chemical Softness (S) | 1/η | Data not available |

| Electronegativity (χ) | -(ELUMO + EHOMO)/2 | Data not available |

| Electrophilicity Index (ω) | χ2/2η | Data not available |

Theoretical Studies of Thermochemical Behavior and Temperature Effects

Thermochemical properties such as enthalpy of formation, heat capacity, and entropy can be predicted through computational methods. These studies help in understanding the stability and behavior of a compound at different temperatures. Research has been conducted on the thermochemical properties of derivatives like 2-phenyl- and 2-benzylbenzimidazole. researchgate.net However, specific theoretical studies on the thermochemical behavior of this compound, including how its properties change with temperature, have not been found in the searched literature. sapub.org

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. An MEP map displays regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. For various benzimidazole compounds, MEP analysis has been used to identify reactive sites. nih.govresearchgate.net A theoretical MEP map for this compound would likely show negative potential around the nitrogen atoms of the imidazole (B134444) ring and positive potential near the N-H proton, but a specific, calculated map is not available.

Computational Investigation of Nonlinear Optical Response

Computational chemistry allows for the prediction of nonlinear optical (NLO) properties of molecules, which is crucial for the development of new materials for optoelectronics. The key parameter calculated is the first hyperpolarizability (β₀), which indicates the second-order NLO response. Studies on other benzimidazole derivatives have shown that they can be promising NLO materials. ias.ac.innih.govresearchgate.net A computational investigation of this compound would involve calculating its dipole moment (μ) and hyperpolarizability tensors to determine its potential for NLO applications. Such specific calculations for this compound are not present in the available literature.

Computational Prediction of NMR Chemical Shifts (e.g., GIAO Method with PCM)

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for predicting NMR chemical shifts (¹H, ¹³C, etc.). nih.gov Often combined with a solvent model like the Polarizable Continuum Model (PCM), GIAO calculations can provide theoretical spectra that are valuable for structure elucidation and assignment of experimental signals. nih.gov While this method has been successfully applied to numerous benzimidazole structures, predicted ¹H and ¹³C NMR chemical shifts for this compound are not documented in the reviewed scientific literature.

Table 3: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound (Note: This table is illustrative. No specific GIAO-calculated data is available for this compound.)

| Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C2 | Data not available | Data not available |

| C4/C7 | Data not available | Data not available |

| C5/C6 | Data not available | Data not available |

| C3a/C7a | Data not available | Data not available |

| H1 | Data not available | Data not available |

Mechanistic Studies and Reaction Pathway Elucidation

Investigation of Reaction Kinetics and Rate Studies

While specific kinetic studies and rate data for the synthesis of 2-(Chlorodifluoromethyl)-1H-benzimidazole are not extensively detailed in the available literature, insights can be drawn from kinetic profiling of analogous benzimidazole (B57391) formation reactions. For instance, studies on copper(I)-catalyzed intramolecular Ullmann N-arylation to form benzimidazoles have revealed important kinetic details, such as negligible catalyst deactivation but significant catalyst inhibition by reaction components. rsc.org Such studies typically involve monitoring the concentration of reactants and products over time using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine reaction orders, rate constants, and activation energies. These parameters provide a quantitative understanding of how different factors, such as catalyst loading, temperature, and reactant concentrations, influence the reaction speed and efficiency.

Postulated Reaction Mechanisms for Benzimidazole Formation

Several mechanistic pathways have been proposed for the formation of the benzimidazole core and the introduction of the chlorodifluoromethyl group. These pathways are often dependent on the choice of starting materials, catalysts, and reaction conditions.

Carbon-nitrogen (C-N) cross-coupling reactions are a cornerstone for the synthesis of N-heterocycles, including benzimidazoles. The formation of the benzimidazole ring can be achieved via an intramolecular C-N cross-coupling, such as the Ullmann condensation or Buchwald-Hartwig amination.

In a typical copper-catalyzed Ullmann-type reaction, the mechanism for intramolecular N-arylation is thought to involve copper(I) species. rsc.org The catalytic cycle may involve coordination of the copper catalyst to a pre-formed amidine or N-aryl amide precursor, followed by oxidative addition, and subsequent reductive elimination to form the C-N bond and close the imidazole (B134444) ring. Palladium catalysts are also employed in similar C-N bond-forming cascades to construct benzimidazole derivatives from simple starting materials like 1,2-dihaloaromatics and ureas. acs.org The catalytic cycle for these palladium-mediated reactions generally involves oxidative addition of the aryl halide to a Pd(0) complex, coordination of the nitrogen nucleophile, and reductive elimination to furnish the C-N bond. acs.orgyoutube.com

Oxidative cyclization is a common and powerful strategy for synthesizing benzimidazoles. This approach typically involves the condensation of an o-phenylenediamine (B120857) with a suitable C1 source, such as an aldehyde or its equivalent, followed by an oxidation step to form the aromatic benzimidazole ring.

The reaction of o-phenylenediamine with an aldehyde containing the chlorodifluoromethyl group would first form a Schiff base intermediate. This intermediate then undergoes intramolecular cyclization to yield a dihydrobenzimidazole. Subsequent oxidation of this dihydro-intermediate, often facilitated by an external oxidizing agent or atmospheric oxygen, leads to the aromatic this compound. researchgate.netrsc.org Various oxidizing systems, including H₂O₂/HCl, dioxane dibromide, and PIDA (phenyliodine diacetate), have been utilized for this purpose. researchgate.netnih.gov

Alternative oxidative pathways can start from aniline (B41778) derivatives. nih.govnih.gov For instance, mechanisms involving the oxidation of anilines to nitrosobenzene (B162901) intermediates or the cyclization of anilide derivatives via amine-N-oxide intermediates have been proposed for the formation of ring-fused benzimidazoles. nih.gov Mechanistic investigations suggest that some oxidative cyclizations may proceed through an ionic pathway involving a disulfide intermediate when sulfur-containing precursors are used. mdpi.com

The introduction of fluorinated groups like chlorodifluoromethyl often proceeds via radical pathways. The chlorodifluoromethyl radical (•CF₂Cl) is characterized as an electrophilic radical, in contrast to the nucleophilic nature of the difluoromethyl radical (•CF₂H). nih.gov

A plausible mechanism involves the generation of the •CF₂Cl radical from a suitable precursor, such as chlorodifluoroacetic anhydride (B1165640), under mild photochemical conditions. nih.govacs.org This radical can then engage with a suitable (hetero)arene substrate to install the chlorodifluoromethyl motif. nih.govacs.org Another approach involves the visible-light-promoted radical cyclization of benzimidazoles bearing unactivated alkenes. beilstein-journals.orgnih.gov In this pathway, a difluoromethyl radical, generated from a source like difluoroacetic acid, adds to the alkene. The resulting alkyl radical undergoes intramolecular cyclization onto the benzimidazole ring, followed by an oxidation and deprotonation sequence to yield the final polycyclic product. beilstein-journals.org The involvement of radical intermediates in these transformations is often confirmed by experiments using radical scavengers like TEMPO or BHT, which significantly impede or halt the reaction. beilstein-journals.orgnih.gov

The cleavage of C-F bonds in trifluoromethyl groups can also generate difluoro-substituted radical intermediates. This process typically begins with a single-electron reduction of a trifluoromethylarene to form a radical anion, which then eliminates a fluoride (B91410) anion to produce an α,α-difluorobenzyl radical. ccspublishing.org.cn

Catalysts and their associated ligands are pivotal in dictating the reaction pathway, efficiency, and selectivity of benzimidazole synthesis. acs.org They can activate substrates, facilitate key bond-forming steps, and stabilize reactive intermediates. rsc.org

In C-N cross-coupling reactions, ligands stabilize the metal center (e.g., copper or palladium) and modulate its reactivity to promote the catalytic cycle. rsc.orgacs.org For dehydrogenative coupling and condensation reactions, a wide array of catalysts are employed. Lewis acids like ZrCl₄ and TiCl₄ can activate carbonyl groups towards nucleophilic attack. nih.govresearchgate.net Transition metal catalysts based on iron, cobalt, nickel, and rhodium are also widely used. researchgate.netresearchgate.netrsc.orgrsc.org For example, an Fe(III) porphyrin catalyst is proposed to act as a Lewis acid, activating a quinone substrate, which then reacts with ammonium (B1175870) acetate (B1210297) to form an imine intermediate that subsequently cyclizes. rsc.org Nanomaterial-based catalysts, such as nano-Ni(II)/Y zeolite or ZnO-NPs, often provide high surface area and enhanced catalytic activity, with proposed mechanisms involving the activation of both aldehyde and imine intermediates on the catalyst surface. rsc.orgnih.gov

The table below summarizes various catalytic systems used in the synthesis of benzimidazoles and related reactions, highlighting the diversity of approaches to facilitate this transformation.

| Catalyst System | Reactants | Proposed Role of Catalyst |

| CoNi@C | o-phenylenediamine, CO₂, H₂ | Catalyzes CO₂ hydrogenation and subsequent cyclization. researchgate.net |

| Copper(I) with Ligands | 2-halo-N-arylamidines | Facilitates intramolecular Ullmann N-arylation. rsc.org |

| Palladium with Ligands | 1,2-dihaloaromatics, Ureas | Promotes a cascade of chemoselective C-N bond formations. acs.org |

| Fe(III) Porphyrin | Benzo-1,2-quinone, Aldehydes | Acts as a Lewis acid to activate the carbonyl group. rsc.org |

| H₂O₂/TiO₂ P25 | o-phenylenediamines, Aldehydes | Activates the aldehyde and the intermediate imine. rsc.orgnih.gov |

| Nano-Ni(II)/Y Zeolite | o-phenylenediamines, Aldehydes | Facilitates condensation under solvent-free conditions. rsc.orgnih.gov |

| PhI(OAc)₂ (PIDA) | Alkene-benzimidazoles, CF₂HCOOH | Generates PhI(OCOCF₂H)₂ intermediate for radical formation. beilstein-journals.org |

| Cobalt(II) Complex | o-phenylenediamines, Alcohols | Catalyzes dehydrogenative coupling. rsc.org |

| Lewis Acids (e.g., ZrCl₄) | o-phenylenediamines, Orthoesters | Activates the orthoester for reaction. researchgate.net |

Analysis of Reaction Intermediates and Transition States

The elucidation of reaction mechanisms relies heavily on the detection and characterization of transient intermediates and the theoretical calculation of transition states. In the synthesis of this compound, several key intermediates are postulated across different pathways.

Schiff Base/Imine Intermediates : In condensation reactions between an o-phenylenediamine and a chlorodifluoromethyl-containing aldehyde, the initial adduct is a Schiff base (or imine). This intermediate is crucial as its subsequent intramolecular cyclization and oxidation leads to the benzimidazole core. rsc.orgnih.govrsc.org

Radical Intermediates : In pathways involving radical fluorination, species such as the electrophilic chlorodifluoromethyl radical (•CF₂Cl) are key. nih.gov In radical cyclization reactions, the mechanism proceeds through a series of radical intermediates, including the initial adduct of the fluorinated radical to an alkene (Intermediate C), the cyclized radical (Intermediate D), and a subsequent cationic intermediate (Intermediate E) prior to final deprotonation. beilstein-journals.org

Organometallic Intermediates : For metal-catalyzed cross-coupling reactions, the mechanism involves organometallic intermediates where the substrates are coordinated to the metal center. For example, Ar[NiIII]CF₂H intermediates have been suggested in nickel-catalyzed difluoromethylation reactions. rsc.org

Amine-N-Oxide and Nitroso Intermediates : In certain oxidative cyclization routes starting from anilides or anilines, amine-N-oxide or nitrosobenzene species are proposed as key intermediates that precede the cyclization step. nih.gov

Hypervalent Iodine Intermediates : In visible-light-promoted radical reactions using PIDA, a hypervalent iodine species like PhI(OCOCF₂H)₂ is formed in situ and acts as the precursor to the difluoromethyl radical. beilstein-journals.org

Understanding these intermediates and the energy barriers of the transition states connecting them is fundamental to controlling the reaction outcome and improving the synthesis of this complex fluorinated benzimidazole.

Stereochemical Considerations in Synthesis

A critical aspect of synthetic chemistry, particularly in the context of pharmacologically active molecules, involves the consideration of stereochemistry. Stereoisomers, which are molecules with the same chemical formula and connectivity but different spatial arrangements of atoms, can exhibit distinct biological activities. However, in the synthesis of this compound, the molecule itself is achiral, meaning it does not have a non-superimposable mirror image.

The absence of chirality in this compound stems from the lack of a stereocenter. A stereocenter is typically a carbon atom bonded to four different substituent groups. In the case of the chlorodifluoromethyl group at the C2 position of the benzimidazole ring, the carbon atom is bonded to a chlorine atom, two fluorine atoms, and the benzimidazole ring. Because two of the substituents (the fluorine atoms) are identical, this carbon does not meet the criteria to be a stereocenter. Consequently, the synthesis of this compound does not produce enantiomers or diastereomers, and therefore, methods for enantioselective synthesis or chiral resolution are not applicable to this specific compound.

While this compound is achiral, it is important to note that stereochemistry is a significant consideration in the synthesis of many other substituted benzimidazoles. For instance, if the C2 substituent were different, such as a carbon atom with four distinct groups, it would create a chiral center, leading to the existence of enantiomers.

Furthermore, other forms of chirality, such as axial chirality, can be present in more complex benzimidazole derivatives. bohrium.comthieme-connect.com Axially chiral benzimidazoles, which possess a C-N or N-N axis of chirality, have become important targets in asymmetric synthesis due to their potential applications in drug design and catalysis. bohrium.comthieme-connect.com Methods for the enantioselective synthesis of these chiral benzimidazoles often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. nih.gov

Emerging Applications of 2 Chlorodifluoromethyl 1h Benzimidazole Derivatives in Organic Synthesis

Role as a Synthetic Precursor for Complex Molecules

The presence of the reactive chlorodifluoromethyl group makes 2-(Chlorodifluoromethyl)-1H-benzimidazole a valuable precursor for the synthesis of more intricate molecules, particularly those with biological significance. The benzimidazole (B57391) core itself is a key pharmacophore found in numerous therapeutic agents. beilstein-journals.org The chlorodifluoromethyl moiety can be strategically transformed to introduce other functional groups or to participate in cyclization reactions, leading to the construction of polycyclic systems.

A notable advancement in this area is the use of visible-light-promoted radical cyclization of unactivated alkenes in benzimidazoles to synthesize difluoromethyl- and aryldifluoromethyl-substituted polycyclic imidazoles. beilstein-journals.org This environmentally friendly method allows for the construction of complex tricyclic benzimidazole skeletons, which are prevalent in many bioactive compounds. beilstein-journals.org While this specific study does not use this compound as the starting material, the principles can be extended to its derivatives, where the chlorodifluoromethyl group can be a source of the difluoromethyl radical under specific conditions.

The versatility of the benzimidazole scaffold allows for substitutions at various positions, enabling the design of a wide array of potential inhibitors for microbial enzymes. nih.gov For instance, derivatives of 2-chloromethyl-1H-benzimidazole have been extensively used to synthesize a variety of bioactive compounds by reacting them with different nucleophiles like amines, alcohols, and thiols. ijpsjournal.com This approach has led to the discovery of potent antifungal agents against various phytopathogenic fungi. nih.gov

Table 1: Examples of Bioactive Molecules Synthesized from Benzimidazole Precursors

| Precursor | Reagents and Conditions | Synthesized Molecule | Biological Activity |

| 2-chloromethyl-1H-benzimidazole | Various aromatic amines, K2CO3, DMF, microwave | Substituted 2-aminomethyl-1H-benzimidazoles | Antimicrobial |

| 2-chloromethyl-1H-benzimidazole | Phenols, thiols | Substituted 2-phenoxymethyl- and 2-thiomethyl-1H-benzimidazoles | Antifungal |

| N-(2-iodoaryl)benzamidine | K2CO3, water, 100°C | 2-substituted-1H-benzimidazoles | - |

Utilization in Ligand Design for Coordination Chemistry

Benzimidazole derivatives are excellent ligands for coordination with various metal ions due to the presence of nitrogen atoms with lone pairs of electrons in the imidazole (B134444) ring. The resulting metal complexes often exhibit enhanced biological activities and interesting photophysical properties compared to the free ligands. The introduction of the chlorodifluoromethyl group can modulate the ligand's electronic properties, thereby influencing the stability and reactivity of the corresponding metal complexes.

Derivatives of 2-substituted benzimidazoles have been successfully used to synthesize a range of coordination compounds with transition metals like copper(II), cobalt(II), zinc(II), and silver(I). du.ac.bdresearchgate.net These complexes have been investigated for their potential as antitumor and antioxidant agents. du.ac.bd For example, copper(II) complexes of 2-benzyl-1H-benzimidazole have shown significant inhibition of cancer cell growth. du.ac.bd

The design of multidentate ligands incorporating the benzimidazole moiety allows for the formation of stable chelate complexes with metal ions. These complexes have applications in catalysis and materials science. While direct examples using this compound are not extensively reported, the established coordination chemistry of other 2-substituted benzimidazoles provides a strong foundation for its potential in this area. researchgate.net

Table 2: Examples of Metal Complexes with Benzimidazole-Derived Ligands

| Ligand | Metal Ion | Resulting Complex | Potential Application |

| 2-benzyl-1H-benzimidazole | Copper(II) | [Cu(2-benzyl-1H-benzimidazole)2Cl2] | Anticancer |

| 2-(1H-benzimidazol-2-yl)-phenol derivatives | Zinc(II), Silver(I) | Bis-benzimidazole metal complexes | Anticancer |

| 2-(4-R-phenylmethylene)benzimidazol-2-hydrazines | Zinc(II) | [Zn(ligand)2Cl2] | Luminescent materials, Anthelmintic |

Development of Novel Functional Materials

The unique photophysical properties of benzimidazole derivatives make them attractive candidates for the development of novel functional materials, including luminescent materials and functional polymers. The incorporation of a chlorodifluoromethyl group can enhance properties such as quantum yield and stability.

Benzimidazole derivatives have been investigated for their applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. researchgate.net For instance, 2-(2-hydroxyphenyl)-1H-benzimidazole (HPBI) is a fluorescent molecule whose luminescence can be tuned by incorporating it into a zeolitic imidazolate framework-8 (ZIF-8). rsc.orgnih.gov This hybrid material shows potential for molecular fluorescence sensing. rsc.orgnih.gov The electronic modifications brought by the chlorodifluoromethyl group in this compound could lead to derivatives with tailored luminescent properties for similar applications.

In the realm of polymer chemistry, copper(II) complexes based on benzimidazole ligands have been utilized as novel photoredox catalysts for free radical polymerization. mdpi.com This method allows for the in-situ generation of gold and silver nanoparticles within the polymer network, leading to the formation of nanocomposite materials with interesting optical and electronic properties. mdpi.com

Industrial Applications Beyond Specific Biological Contexts (e.g., Dyes, Textile Auxiliaries)

The versatility of the benzimidazole scaffold extends to industrial applications, including the synthesis of dyes and textile auxiliaries. The stable aromatic system of benzimidazole can be functionalized to create chromophores for dyes. Azo dyes, for example, can be synthesized by coupling diazotized heterocyclic amines with suitable coupling components. nih.gov While the direct use of this compound in commercial dyes is not widely documented, its amine functionality makes it a potential candidate for such synthetic routes.

In the textile industry, there is a growing demand for functional fabrics with properties like UV protection and antimicrobial activity. A fluorinated Schiff base derived from benzimidazole has been successfully used to treat cotton fabrics, imparting excellent UV protection and antimicrobial properties. ijpsjournal.com This demonstrates the potential of fluorinated benzimidazole derivatives as effective textile auxiliaries. The chlorodifluoromethyl group in this compound could enhance the durability and efficacy of such treatments.

Q & A

Q. What advanced chromatographic methods separate enantiomeric benzimidazole derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.